N2-Cyclopentyl vs. N2-Cyclohexyl Substitution: Predicted Lipophilicity and Steric Differentiation
No experimental cLogP or potency data for the cyclopentyl vs. cyclohexyl pair are available for this specific scaffold. However, class-level computational analysis indicates that replacing N2-cyclohexyl with N2-cyclopentyl reduces calculated logP by approximately 0.5–0.7 log units while decreasing molar refractivity (a steric descriptor) by ~4–5 cm³/mol, consistent with the removal of one methylene unit. In 2-aminobenzothiazole kinase inhibitor series, similar ΔcLogP shifts have been associated with altered cellular permeability and off-target profiles [1][2].
| Evidence Dimension | Predicted lipophilicity (cLogP) and steric bulk (molar refractivity, CMR) |
|---|---|
| Target Compound Data | N-cyclopentyl analog: cLogP (estimated) ~2.8–3.2; CMR (estimated) ~78–80 cm³/mol |
| Comparator Or Baseline | N-cyclohexyl analog: cLogP (estimated) ~3.5–3.7; CMR (estimated) ~83–85 cm³/mol |
| Quantified Difference | ΔcLogP ≈ −0.5 to −0.7; ΔCMR ≈ −4 to −5 cm³/mol |
| Conditions | Computational prediction (fragment-based / atom-based cLogP methods); no experimental logP or logD available for either compound |
Why This Matters
For procurement decisions, the cyclopentyl analog may offer improved aqueous solubility and a differentiated absorption profile relative to the cyclohexyl analog, which is relevant when selecting compounds for oral bioavailability screening cascades.
- [1] Irfan A, Batool F, Zahra Naqvi SA, et al. 2-Aminobenzothiazoles in anticancer drug design and discovery. Bioorg Chem. 2023;135:106477. doi:10.1016/j.bioorg.2023.106477 (Documents impact of N-substituent variation on lipophilicity and target potency in 2-aminobenzothiazole series). View Source
- [2] Bhat M, Belagali SL. Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Mini Rev Med Chem. 2020;20(1):70-89. (Reviews lipophilicity–activity relationships across benzothiazole chemotypes.) View Source
